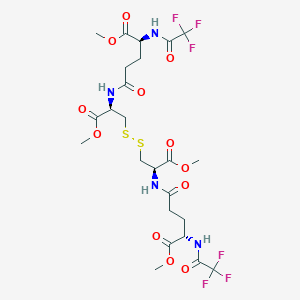![molecular formula C28H16N2O4 B13791430 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 9-position, with four aldehyde groups attached at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-bicarbazole, which is then subjected to formylation reactions to introduce the aldehyde groups at the desired positions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent or by employing the Duff reaction, which involves the use of hexamethylenetetramine and formic acid .
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid.
Reduction: [9,9’-Bicarbazole]-3,3’,6,6’-tetrahydroxy compound.
Substitution: Various substituted bicarbazole derivatives depending on the electrophile used.
科学研究应用
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which can further undergo cyclization or other reactions. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in optoelectronic applications .
相似化合物的比较
Similar Compounds
9,9’-Bicarbazole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structure also imparts distinct electronic properties, making it valuable in the development of advanced materials and devices .
属性
分子式 |
C28H16N2O4 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
9-(3,6-diformylcarbazol-9-yl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C28H16N2O4/c31-13-17-1-5-25-21(9-17)22-10-18(14-32)2-6-26(22)29(25)30-27-7-3-19(15-33)11-23(27)24-12-20(16-34)4-8-28(24)30/h1-16H |
InChI 键 |
NJXQXGNXGOFBAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)C3=C(N2N4C5=C(C=C(C=C5)C=O)C6=C4C=CC(=C6)C=O)C=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


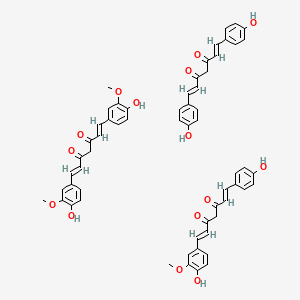
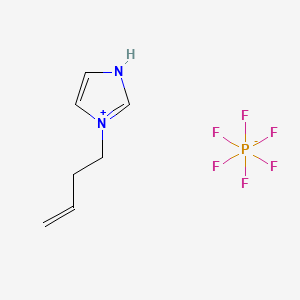

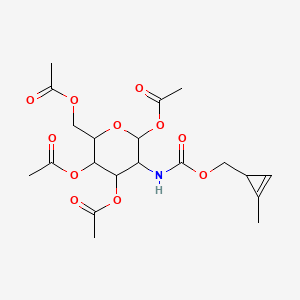
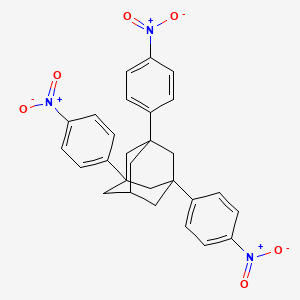
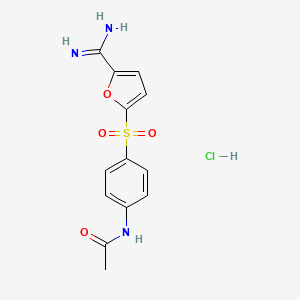
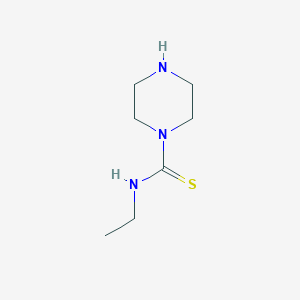
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)
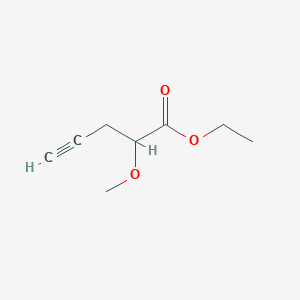
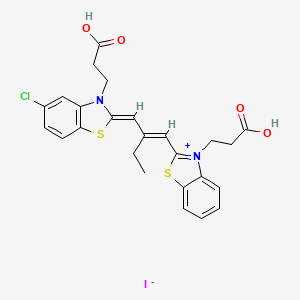
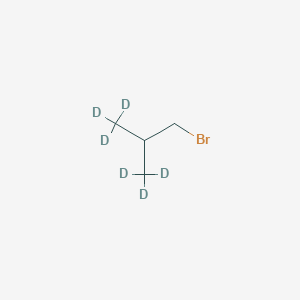
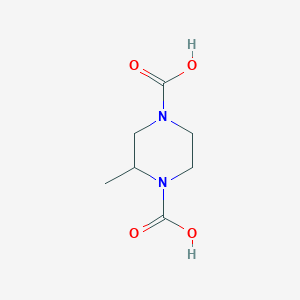
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
